

understanding the chemical structure of (S)-Subasumstat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Subasumstat

Cat. No.: B12384366

[Get Quote](#)

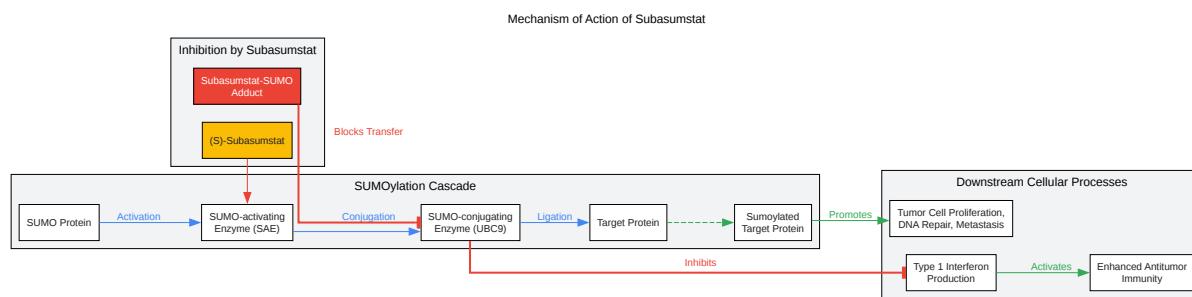
An In-Depth Technical Guide to the Chemical Structure and Activity of **(S)-Subasumstat**

Introduction

(S)-Subasumstat, also known as (S)-TAK-981, is the inactive isomer of Subasumstat. Subasumstat is a first-in-class, selective small molecule inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE). It is under investigation for its potential immune-activating and antineoplastic activities.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **(S)-Subasumstat** and its active form, Subasumstat.

Chemical Structure and Properties

(S)-Subasumstat is an isomer of Subasumstat.^[3] The chemical details for Subasumstat are well-documented and are summarized below.


Property	Value
IUPAC Name	[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate
SMILES	O=S(OC[C@@H]1--INVALID-LINK--C--INVALID-LINK--C1)(N)=O
InChI Key	LXRZVMYMQHNYJB-UNXOBOICSA-N
Molecular Formula	C25H28CIN5O5S2
Molecular Weight	578.10 g/mol
CAS Number	1858276-04-6 (for Subasumstat), 1858282-76-4 (for (S)-Subasumstat)
Appearance	Solid powder
Solubility	DMSO: 100 mg/mL (172.98 mM)

Mechanism of Action

Subasumstat functions as a potent and selective inhibitor of the SUMOylation cascade. The mechanism involves the following key steps:

- Adduct Formation: Subasumstat covalently binds to SUMO proteins (SUMO1, SUMO2, and SUMO3) when they are bound to the E1 SUMO-activating enzyme (SAE). This forms an irreversible subasumstat-SUMO adduct.
- Inhibition of SUMO Transfer: The formation of this adduct prevents the transfer of SUMO from the SAE to the SUMO-conjugating enzyme UBC9.
- Downstream Effects: By blocking the SUMOylation cascade, Subasumstat prevents the post-translational modification of numerous target proteins. This disruption affects various cellular processes that are critical for tumor cell proliferation, DNA repair, metastasis, and survival.

- Immune Activation: A key consequence of SUMOylation inhibition by Subasumstat is the increased production of type 1 interferon (IFN). This leads to enhanced type 1 IFN-mediated signaling, which in turn activates innate effector cells and boosts anti-tumor immune responses.

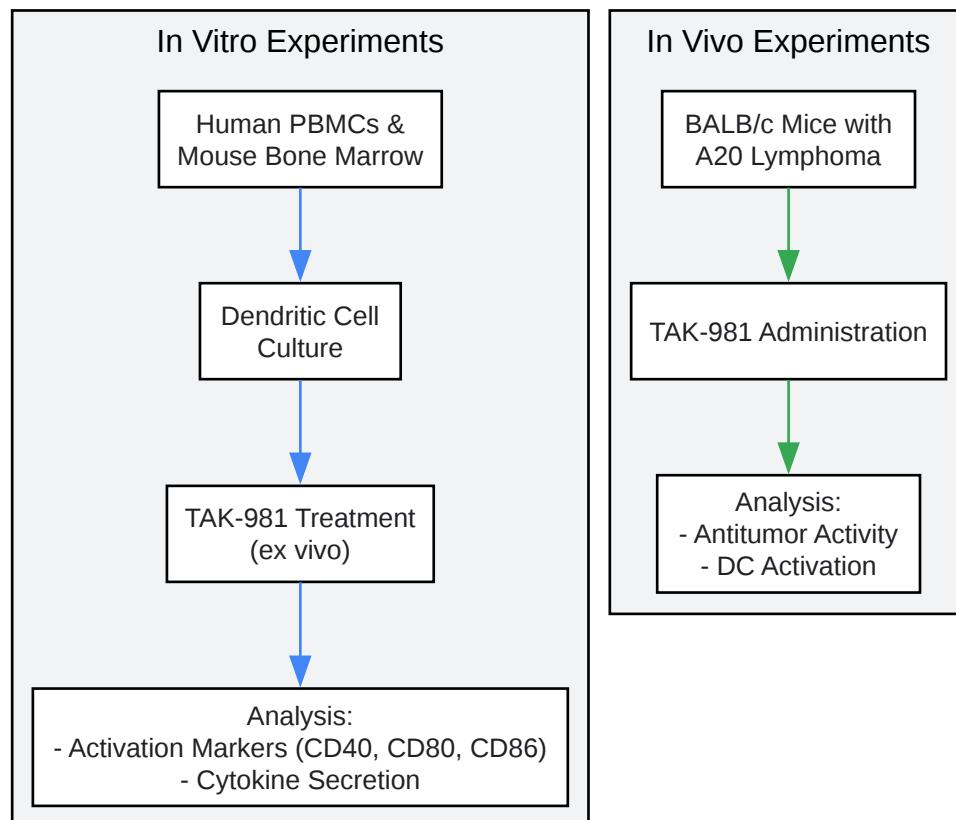
[Click to download full resolution via product page](#)

Caption: Mechanism of Subasumstat Action.

Experimental Protocols and Findings

While **(S)-Subasumstat** is noted as the inactive isomer, studies on Subasumstat (TAK-981) provide insight into its biological activity.

In Vitro Studies


- Methodology: Human peripheral blood mononuclear cell-derived dendritic cells (DCs) and mouse bone-marrow-derived DCs were treated with TAK-981 ex vivo.

- Findings: Treatment induced markers of DC activation and maturation, including CD40, CD80, and CD86. Additionally, there was an increased secretion of inflammatory cytokines such as IP-10, MCP1, MIP-1 α , MIP1 β , IFN α , and IFN β . In acute myeloid leukemia (AML) cell lines and patient blast cells, TAK-981 showed potent anti-leukemic activity.

In Vivo Studies

- Methodology: Immune-competent BALB/c mice with syngeneic A20 lymphoma tumors were administered TAK-981. In another study, a single subcutaneous injection of TAK-981 was given to naïve Balb/c mice at the brachial lymph nodes.
- Findings: TAK-981 demonstrated significant antitumor activity, including complete tumor regression in some cases. The single injection in naïve mice led to the activation of DCs, as measured by increased CD40 and CD86 expression.

Experimental Workflow for Subasumstat

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Subasumstat.

Conclusion

(S)-Subasumstat is the inactive isomer of the potent SUMOylation inhibitor, Subasumstat. The active form, Subasumstat (TAK-981), demonstrates significant anti-tumor and immunomodulatory effects by blocking the SUMOylation cascade, leading to the inhibition of tumor growth and the activation of the type 1 interferon pathway. The detailed chemical and biological data available for Subasumstat provide a strong foundation for ongoing research and development in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding the chemical structure of (S)-Subasumstat]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12384366#understanding-the-chemical-structure-of-s-subasumstat>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com